3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol
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Overview
Description
3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol is an organic compound characterized by a phenolic group attached to a vinyl chain, which is further connected to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol typically involves the following steps:
Formation of the Tetrahydropyrimidine Ring: This can be achieved by cyclization of N-ethyl-N-methyl-β-aminopropionitrile in the presence of a catalyst such as copper chloride.
Vinylation: The tetrahydropyrimidine ring is then vinylated using appropriate reagents to introduce the vinyl group.
Phenol Attachment: Finally, the phenolic group is introduced through a substitution reaction, completing the synthesis of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The phenolic hydrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its phenolic group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol involves its interaction with various molecular targets:
Phenolic Group: Can act as an antioxidant by donating hydrogen atoms to neutralize free radicals.
Vinyl Group: Can participate in polymerization reactions.
Tetrahydropyrimidine Ring: Can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Used as a solvent and in the synthesis of poly(aryl ethers).
1,4,5,6-Tetrahydropyrimidine: Known for its role in carbon dioxide fixation.
Uniqueness
3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol is unique due to its combination of a phenolic group, a vinyl chain, and a tetrahydropyrimidine ring. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it versatile for research and industrial applications.
Properties
IUPAC Name |
3-[2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h2,4-7,10,16H,3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYKTHBAWRESFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865823 |
Source
|
Record name | 3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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